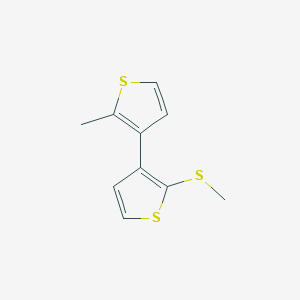
2-Methyl-2'-(methylsulfanyl)-3,3'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly valuable in organic electronics, where it can enhance the performance of devices such as organic field-effect transistors and organic photovoltaics .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: Lacks the methyl and methylsulfanyl groups, resulting in different electronic properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine atoms, which can be used for further functionalization.
2-Methyl-3,3’-bithiophene: Similar structure but without the methylsulfanyl group.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is unique due to the presence of both a methyl group and a methylsulfanyl group. These substituents influence the compound’s electronic properties, making it more versatile for applications in organic electronics and materials science .
Propiedades
Número CAS |
88674-01-5 |
|---|---|
Fórmula molecular |
C10H10S3 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylsulfanylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C10H10S3/c1-7-8(3-5-12-7)9-4-6-13-10(9)11-2/h3-6H,1-2H3 |
Clave InChI |
JFSXOISBLVXWKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)C2=C(SC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


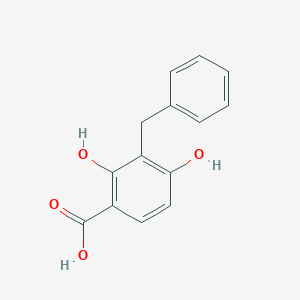
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)


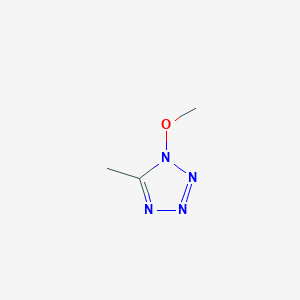
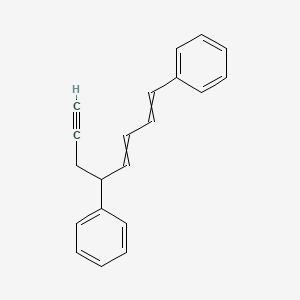

![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
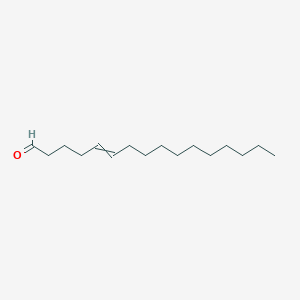
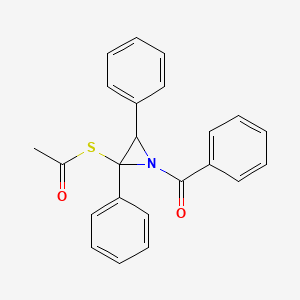
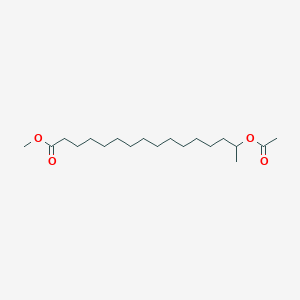
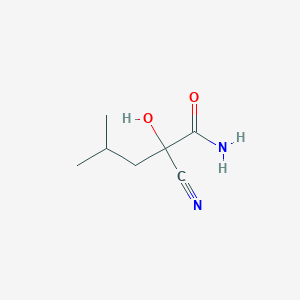

![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
